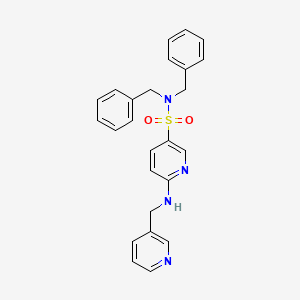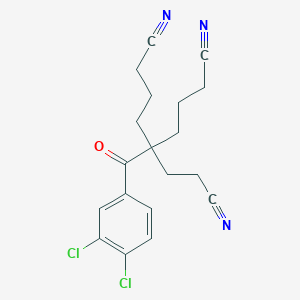
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile is an organic compound characterized by the presence of cyano, dichlorobenzoyl, and nonanedinitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the cyanoethyl group: This step might involve the reaction of an appropriate alkyl halide with a cyanide source under basic conditions.
Introduction of the dichlorobenzoyl group: This could be achieved through a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the nonanedinitrile backbone: This step might involve the reaction of a suitable dinitrile precursor with the previously formed intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions could involve the use of reducing agents such as lithium aluminum hydride to convert nitrile groups to amines.
Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the cyano or dichlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium cyanide (NaCN), sodium methoxide (NaOCH₃)
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile would depend on its specific application. For example:
Enzyme Inhibition: The compound may interact with the active site of an enzyme, blocking its activity.
Therapeutic Effects: It may target specific molecular pathways involved in disease processes, such as inhibiting the growth of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)pentanedinitrile
- 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)hexanedinitrile
Uniqueness
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
5398-32-3 |
|---|---|
Formule moléculaire |
C19H19Cl2N3O |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
5-(2-cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile |
InChI |
InChI=1S/C19H19Cl2N3O/c20-16-7-6-15(14-17(16)21)18(25)19(10-5-13-24,8-1-3-11-22)9-2-4-12-23/h6-7,14H,1-5,8-10H2 |
Clé InChI |
AYIXRBMBBWMYDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C(CCCC#N)(CCCC#N)CCC#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


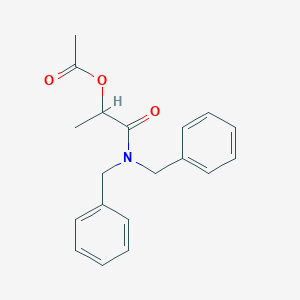
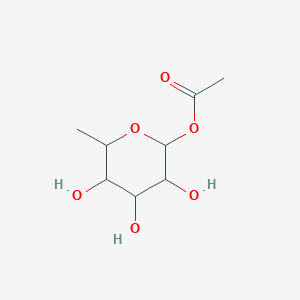
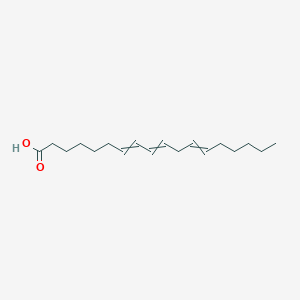
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
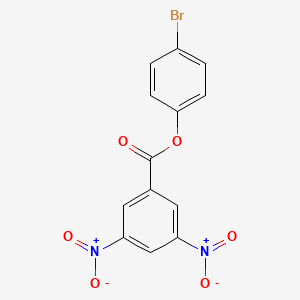
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)

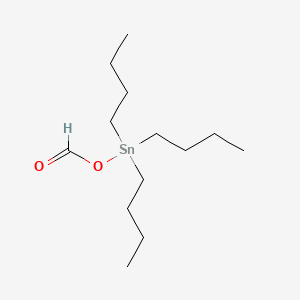
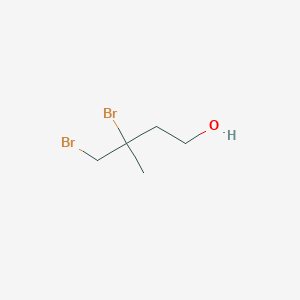
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
